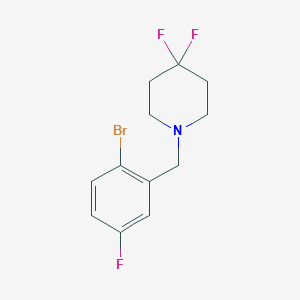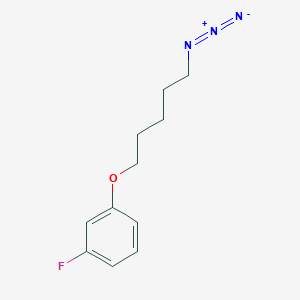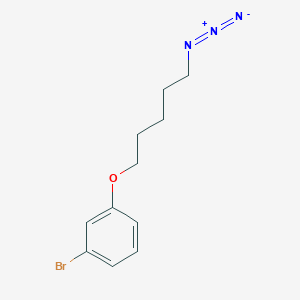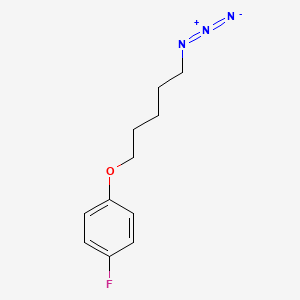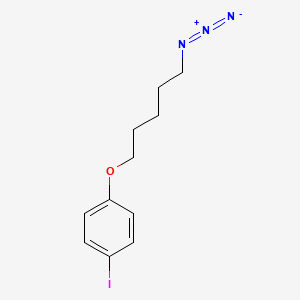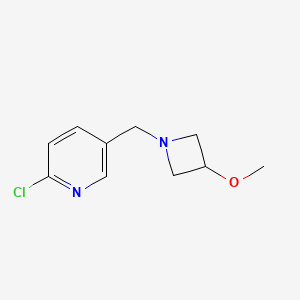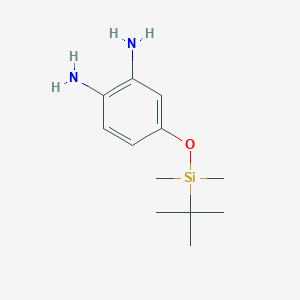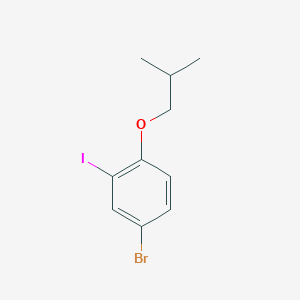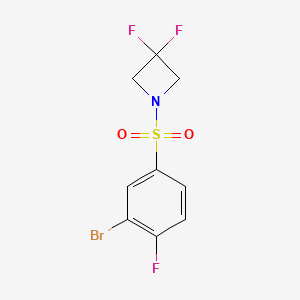
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine
Vue d'ensemble
Description
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to an azetidine ring
Méthodes De Préparation
The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluorophenyl precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the difluoroazetidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds, which is valuable in organic synthesis
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfonyl group allows for strong binding interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine include:
3-Bromo-4-fluorophenol: Shares the bromine and fluorine substituents but lacks the sulfonyl and azetidine groups.
3-Bromo-4-fluoroacetophenone: Contains a similar aromatic ring with bromine and fluorine but differs in the functional groups attached.
1-(3-Bromo-4-fluorobenzoyl)piperidine: Another compound with bromine and fluorine, but with a piperidine ring instead of azetidine
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonyl-3,3-difluoroazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2S/c10-7-3-6(1-2-8(7)11)17(15,16)14-4-9(12,13)5-14/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPZMDPZPDFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
